molecular formula C12H13N3O4 B8478225 Ethyl 2-(6-nitroindazol-1-yl)propionate

Ethyl 2-(6-nitroindazol-1-yl)propionate

Cat. No.: B8478225
M. Wt: 263.25 g/mol
InChI Key: NCRVHORNARXWHE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitroindazol-1-yl)propionate is a nitro-substituted indazole derivative with a propionate ester moiety. Its molecular formula is C₁₂H₁₂N₃O₄ (calculated based on structural analysis), and it features a fused benzene-pyrazole (indazole) core substituted with a nitro group at position 6 and a propionate ethyl ester at position 1. The compound’s structure combines the electron-deficient aromatic system of nitroindazole with the lipophilic propionate ester, making it a candidate for applications in medicinal chemistry, particularly in hypoxia-targeting therapies or kinase inhibition [1] (inferred from structural analogs).

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 2-(6-nitroindazol-1-yl)propanoate

InChI

InChI=1S/C12H13N3O4/c1-3-19-12(16)8(2)14-11-6-10(15(17)18)5-4-9(11)7-13-14/h4-8H,3H2,1-2H3

InChI Key

NCRVHORNARXWHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 2-(6-nitroindazol-1-yl)propionate with structurally related nitroheterocyclic esters, including ethyl 2-(2-nitroimidazol-1-yl)acetate (CAS 161490-37-5) from .

Property This compound Ethyl 2-(2-Nitroimidazol-1-yl)Acetate 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (CAS 791844-72-9)
Molecular Formula C₁₂H₁₂N₃O₄ C₇H₉N₃O₄ C₁₃H₁₅ClN₂O₃S
Molecular Weight (g/mol) 262.25 199.16 314.79
XLogP3 ~2.1 (estimated) 0.3 ~3.5 (estimated)
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 5 4 6
Aromatic System Indazole (fused benzene-pyrazole) Imidazole (5-membered ring) Imidazole + substituted benzene
Key Functional Groups Nitroindazole, propionate ester Nitroimidazole, acetate ester Chlorophenyl, imidazole sulfonyl, ethyl ether

Key Observations :

  • Ester Chain : The propionate ester (vs. acetate in ’s compound) increases lipophilicity (higher XLogP3), which may improve membrane permeability but reduce aqueous solubility.
  • Nitro Group Position : The nitro group at position 6 on indazole (vs. position 2 on imidazole) alters electronic distribution, possibly affecting redox behavior and hypoxic activation [1].
Nitroimidazole Derivatives (e.g., Ethyl 2-(2-Nitroimidazol-1-yl)Acetate)
  • Mechanism : Nitroimidazoles are prodrugs activated under hypoxia, generating reactive intermediates that damage DNA. They are used as radiosensitizers (e.g., metronidazole) and antimicrobials [1].
  • Limitations : Rapid ester hydrolysis (acetate) may shorten half-life, limiting therapeutic utility.
Nitroindazole Derivatives (Target Compound)
  • Hypothesized Activity : The indazole core may enhance kinase inhibition (e.g., PARP or Aurora kinases) due to planar aromaticity. The nitro group could enable hypoxia-selective cytotoxicity.
  • Propionate Advantage : Longer ester chain may delay metabolic hydrolysis, improving bioavailability compared to acetate analogs [1].
Other Heterocyclic Esters (e.g., CAS 791844-72-9)
  • Sulfonyl and Ether Groups : Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether exhibit diverse targets, including sulfonamide-inhibited enzymes (e.g., carbonic anhydrase). Chlorine substitution enhances electrophilicity and binding to hydrophobic pockets [1].

Stability and Toxicity

  • Nitro Group Toxicity : Both nitroimidazoles and nitroindazoles may generate mutagenic metabolites under reductive conditions, but indazole’s fused ring could stabilize intermediates, reducing off-target effects.

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